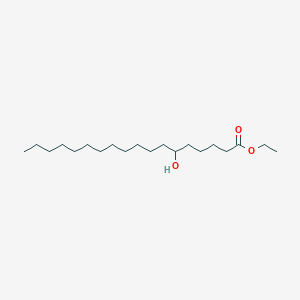
2-Hydroxytetraphene-7,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxytetraphene-7,12-dione is an organic compound with the molecular formula C18H10O3. It is known for its distinctive yellow to green crystalline powder appearance and has a density of 1.336 g/cm³ . This compound is also referred to as Tetraphene-7,12-dione and is used in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-Hydroxytetraphene-7,12-dione typically involves the oxidation of tetraphene derivatives. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an acidic medium to facilitate the oxidation process. Industrial production methods may involve large-scale oxidation reactions using similar reagents but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
2-Hydroxytetraphene-7,12-dione undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the hydroxyl group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxytetraphene-7,12-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxytetraphene-7,12-dione involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The hydroxyl and quinone groups play a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxytetraphene-7,12-dione can be compared with other similar compounds such as acenaphthoquinone and naphthoquinone derivatives. These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. For example:
Acenaphthoquinone: Known for its use in photochemistry and as a building block for heterocyclic compounds.
Naphthoquinone: Widely used in the synthesis of dyes and pigments and has notable biological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
69847-21-8 |
|---|---|
Molekularformel |
C18H10O3 |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
2-hydroxybenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C18H10O3/c19-11-7-5-10-6-8-14-16(15(10)9-11)18(21)13-4-2-1-3-12(13)17(14)20/h1-9,19H |
InChI-Schlüssel |
LMBLFVLUWJRLRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=CC(=C4)O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B14462022.png)

![ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate](/img/structure/B14462029.png)



![2-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14462047.png)

![1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-](/img/structure/B14462063.png)


![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)

